

# Discovery and development history of LMTX for Alzheimer's

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An In-depth Technical Guide to the Discovery and Development of LMTX for Alzheimer's Disease

#### Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While many therapeutic strategies have focused on amyloid pathology, the correlation between tau tangle burden and cognitive decline has highlighted tau as a critical therapeutic target. LMTX, also known as leuco-methylthioninium bis(hydromethanesulfonate) or TRx0237, is a second-generation tau aggregation inhibitor (TAI) developed by TauRx Therapeutics.[1] It is a stabilized, reduced form of methylthioninium (methylene blue) designed for improved absorption, bioavailability, and tolerability.[1][2] This document provides a detailed technical overview of the discovery, mechanism of action, and extensive development history of LMTX.

### **Discovery and Rationale**

The therapeutic rationale for LMTX is rooted in the "tau hypothesis" of Alzheimer's disease, which posits that the aggregation of tau protein is a central event in the disease's pathophysiology, leading to neuronal dysfunction and death.

#### From Methylene Blue to LMTX







The journey began with methylene blue (methylthioninium chloride, MTC), a compound with a long history of use in medicine for conditions like malaria and methemoglobinemia.[1][3] Early research identified phenothiazines, the chemical class to which MTC belongs, as inhibitors of tau protein aggregation.[4] Professor Claude Wischik and colleagues reported as early as 1996 that Methylene Blue could interfere with the tau-tau binding necessary for the formation of paired helical filaments (PHFs), the primary constituent of NFTs.[1]

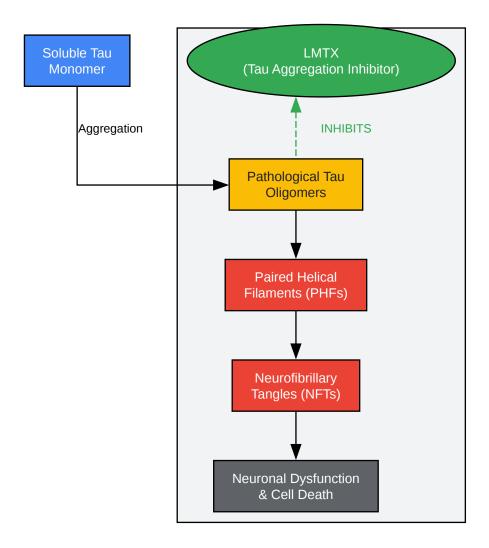
However, MTC has limitations, including poor bioavailability. This led to the development of LMTX (TRx0237), a stable, reduced, and more readily absorbed form of the methylthioninium moiety, intended to provide more consistent and effective delivery of the active agent to the brain.[1][5]

## **Mechanism of Action: Tau Aggregation Inhibition**

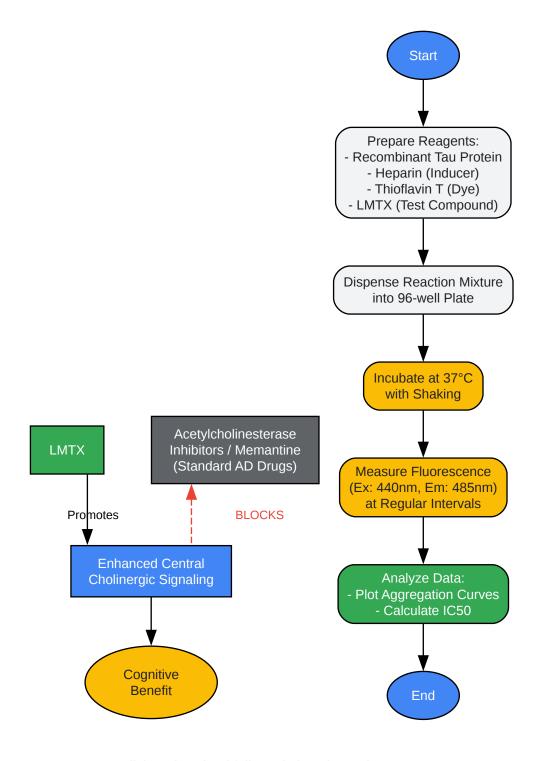
The primary mechanism of action of LMTX is the direct inhibition of tau protein aggregation.[1] Pathological tau monomers self-assemble into oligomers and eventually form the insoluble PHFs and NFTs that are hallmarks of AD.[6] LMTX is designed to prevent this process and has also been shown to dissolve existing tau aggregates.[1][6]

Preclinical studies established a potent inhibitory activity, with an intracellular inhibition constant (Ki) of 0.12  $\mu$ M for blocking tau aggregation in cellular models. A similar potency was observed for its ability to disrupt tau aggregates isolated directly from human Alzheimer's disease brain tissue.[1][4][7]









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